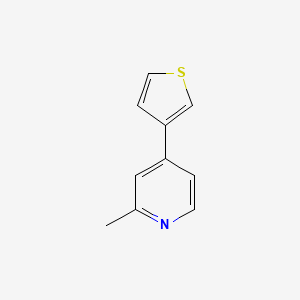
2-甲基-4-(3-噻吩基)吡啶
描述
2-Methyl-4-(3-thienyl)pyridine is a chemical compound with the molecular formula C10H9NS . It has a molecular weight of 175.25 . The compound is used in various applications due to its unique properties .
Synthesis Analysis
The synthesis of substituted pyridines, such as 2-Methyl-4-(3-thienyl)pyridine, involves the remodeling of (Aza)indole/Benzofuran skeletons . This process involves a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines .Molecular Structure Analysis
The InChI code for 2-Methyl-4-(3-thienyl)pyridine is 1S/C10H9NS/c1-8-6-9 (2-4-11-8)10-3-5-12-7-10/h2-7H,1H3 . This code provides a standard way to encode the molecular structure using text.科学研究应用
Methods of Application : The compounds are synthesized and tested for their biological activity against various inflammatory mediators such as prostaglandin E2 and tumor necrosis factor-α. The methods involve biochemical assays and cell-based studies to determine the inhibitory effects .
Results : Studies have shown that these compounds can significantly inhibit the activity of key inflammatory mediators, suggesting potential as anti-inflammatory agents. The results include quantitative data on the reduction of mediator levels in treated samples .
Methods of Application : These compounds are incorporated into electronic devices through various deposition techniques, and their conductive properties are assessed through electrical measurements .
Results : The incorporation of thiophene derivatives has led to improved performance in organic semiconductors, with enhanced charge transport properties being observed .
Methods of Application : The compound is used in various chemical reactions, including cross-coupling and nucleophilic substitution, to create diverse molecular structures .
Results : The use of 2-Methyl-4-(3-thienyl)pyridine in synthetic pathways has yielded a variety of compounds with high selectivity and yield, demonstrating its versatility as a synthetic intermediate .
Methods of Application : These compounds are synthesized and incorporated into sensor devices. Their interaction with specific ions or molecules is monitored through spectroscopic techniques .
Results : Chemosensors containing these pyridine derivatives have shown high sensitivity and selectivity for detecting specific analytes, with visible color changes and fluorescence enhancements being reported .
Methods of Application : These ligands are used to detect and quantify environmental pollutants through binding interactions, which are then measured using various analytical techniques .
Results : The application of these compounds in environmental sensors has led to the development of devices capable of detecting pollutants at low concentrations, contributing to environmental protection efforts .
Methods of Application : Biochemical assays are used to study the interaction of these compounds with enzymes and receptors. Techniques such as enzyme inhibition studies and receptor binding assays are commonly employed .
Results : Research has indicated that these compounds can modulate the activity of certain enzymes and receptors, providing insights into their mechanism of action and therapeutic potential .
Methods of Application : The antioxidant capacity is typically assessed using assays that measure the ability to scavenge free radicals or inhibit oxidative processes .
Results : These compounds have shown potential in reducing oxidative damage, which is beneficial for preventing diseases associated with oxidative stress .
Methods of Application : Microbial cultures are exposed to various concentrations of the compound to evaluate its efficacy in inhibiting growth or killing pathogens .
Results : Studies have reported that certain pyrimidine derivatives exhibit significant antimicrobial activity, suggesting their use in treating infections .
Methods of Application : A continuous flow setup is employed, where the compound is passed through a column with a catalyst, leading to efficient and selective reactions .
Results : This method has proven to be greener and more efficient than traditional batch reactions, yielding products with high selectivity and in good yields .
Methods of Application : These compounds are integrated into sensor systems and tested for their response to specific chemicals or environmental conditions .
Results : The sensors demonstrate high sensitivity and specificity, making them useful for detecting various chemical species .
Methods of Application : The compound undergoes various chemical transformations to create new molecules with desired biological activities .
Results : The synthesized molecules are then tested for their efficacy in treating diseases, with some showing promising results .
Methods of Application : These compounds are formulated into products and tested for their effectiveness in controlling pests and weeds .
Results : The application in agrochemicals has led to the development of new products that are effective in improving crop protection .
Methods of Application : The compounds are synthesized and their anti-inflammatory activities are assessed through various in vitro and in vivo assays, focusing on their response against prostaglandin E2, inducible nitric oxide synthase, and other inflammatory markers .
Results : The research has shown that these pyrimidines can exhibit potent anti-inflammatory effects, which could be harnessed for the development of new anti-inflammatory drugs .
Methods of Application : The compound acts as a boron reagent in the coupling process, which is facilitated by palladium catalysis under mild and functional group tolerant conditions .
Results : This application is significant for the synthesis of various organic compounds, including pharmaceuticals and materials for electronic devices .
Methods of Application : These compounds are used to create sensors that can detect specific ions or molecules with high sensitivity and selectivity .
Results : The resulting chemosensors are extensively used for qualitative and quantitative detection of selective ions in various environmental and biological media .
Methods of Application : 2-Methyl-4-(3-thienyl)pyridine is introduced into a continuous flow system, reacting under controlled conditions to produce desired pyridine-based compounds .
未来方向
属性
IUPAC Name |
2-methyl-4-thiophen-3-ylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NS/c1-8-6-9(2-4-11-8)10-3-5-12-7-10/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAGUFRGVBBFNRD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1)C2=CSC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-4-(3-thienyl)pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



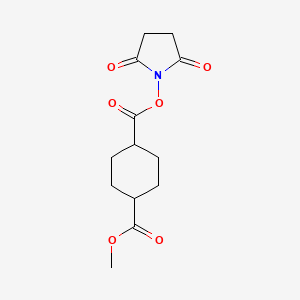
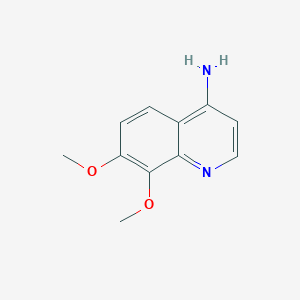
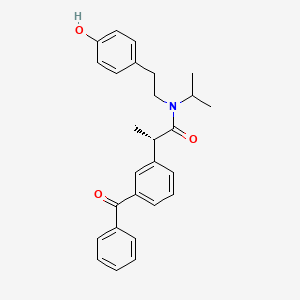
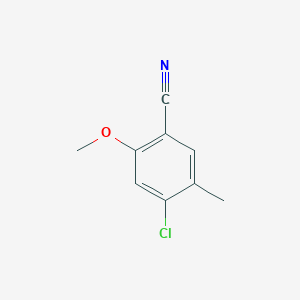
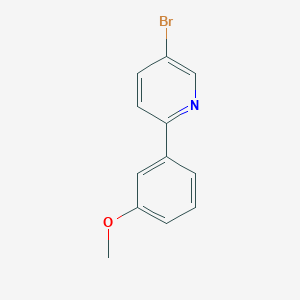
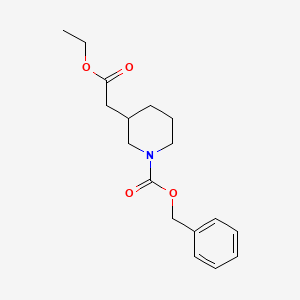
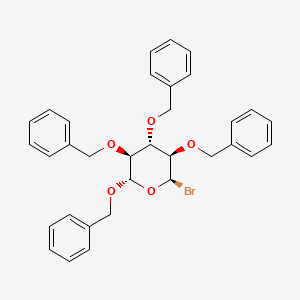
![Tert-butyl hexahydro-1H-pyrrolo[3,2-C]pyridine-5(6H)-carboxylate](/img/structure/B1391822.png)
![5-Fluoro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one](/img/structure/B1391824.png)
![5,8-Dibromo-[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B1391825.png)
![tert-butyl 2-methoxy-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate](/img/structure/B1391826.png)
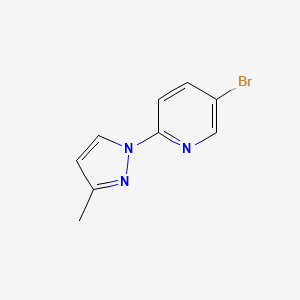
![2-Methoxy-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B1391830.png)
![4-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde](/img/structure/B1391833.png)